Chiral Integrity: Distinguishing Enantiomer (CAS 96948-23-1) from Racemic Mixture (CAS 57734-44-8) for Stereoselective Workflows
The compound is available as a racemic mixture (CAS 57734-44-8) and as a single (S)-enantiomer (CAS 96948-23-1) . This is a critical procurement differentiator for applications requiring stereochemical control. Using the racemate in a stereoselective reaction will result in the formation of diastereomers or a racemic product, whereas the (S)-enantiomer enables the synthesis of enantiopure compounds [1]. Many related pyrrolidine derivatives are not as readily available in both forms, making this a key point for experimental design.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Racemic mixture (CAS 57734-44-8) or (S)-enantiomer (CAS 96948-23-1) available with a purity specification of 95%. |
| Comparator Or Baseline | Unsubstituted 2-(aminomethyl)pyrrolidine (no chiral center at C2) or other analogs where single enantiomers are not commercially offered. |
| Quantified Difference | The (S)-enantiomer (CAS 96948-23-1) exhibits a specific optical rotation and defined stereochemistry, enabling its use in asymmetric synthesis where the racemate would fail to yield enantiopure products. |
| Conditions | Commercial product specifications as listed by suppliers. |
Why This Matters
Procurement of the correct stereoisomer is a non-negotiable prerequisite for achieving reproducible and valid results in any stereoselective synthesis or chiral biological assay.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6993851, (S)-(1-Benzylpyrrolidin-2-yl)methanamine. 2025. View Source
